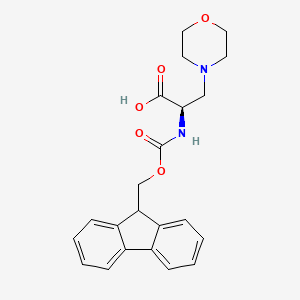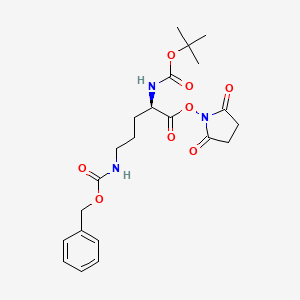amino}propanoic acid CAS No. 2108754-04-5](/img/structure/B6309248.png)
3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid, also known as t-Butoxycarbonyl-L-leucine, is an essential amino acid that is found in many proteins. It is a non-proteinogenic amino acid and has been used in a variety of applications, including in the synthesis of peptides and proteins, in the production of organic compounds, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
3-{(t-Butoxy)carbonylamino}propanoic acid: is commonly used in the field of peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality while the peptide bond formation takes place . This compound, therefore, plays a crucial role in the production of dipeptides and more complex polypeptides, which are essential for creating therapeutic agents and studying protein functions.
Material Science
In material science, this compound’s derivatives can be utilized to create novel polymeric materials. The Boc-protected amino acid can be incorporated into polymer chains to introduce side-chain functionality that can alter the physical properties of the material, such as hydrophobicity, rigidity, or biodegradability . These materials have potential applications in drug delivery systems, biocompatible materials, and responsive surfaces.
Analytical Chemistry
The tert-butyloxycarbonyl group is also significant in analytical chemistry. It is used to derivatize compounds to increase their volatility or stability, facilitating their analysis by gas chromatography or mass spectrometry . This is particularly useful in the quantitative and qualitative analysis of complex biological samples where precise measurements of compounds are required.
Biotechnology
In biotechnology, 3-{(t-Butoxy)carbonylamino}propanoic acid is used in the synthesis of ionic liquids derived from amino acids, known as amino acid ionic liquids (AAILs) . These AAILs have shown promise as solvents and catalysts in biocatalytic processes, including enzyme-catalyzed reactions, which are more environmentally friendly compared to traditional organic solvents.
Environmental Science
The environmental applications of this compound are linked to its role in the synthesis of biodegradable polymers. By incorporating Boc-protected amino acids into polymers, researchers can develop materials that break down more readily in the environment, reducing pollution and facilitating waste management .
Medicine
In the medical field, the Boc-protected amino acids are used in the development of prodrugs—medicinal substances that are metabolically converted into a pharmacologically active drug within the body . This approach can improve the bioavailability and reduce the side effects of certain medications.
Eigenschaften
IUPAC Name |
3-[3-methylbutan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)10(3)14(8-7-11(15)16)12(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKCDAHWLNUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
![3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6309232.png)
![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)
amino}propanoic acid](/img/structure/B6309255.png)